molecular formula C11H17Cl3N4 B1390096 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride CAS No. 1184982-95-3

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride

Cat. No.: B1390096
CAS No.: 1184982-95-3
M. Wt: 311.6 g/mol
InChI Key: SIUZATYOFGYZFQ-UHFFFAOYSA-N
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Description

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a piperidine ring fused to a pyrazolo[3,4-b]pyridine core. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Piperidine, electrophilic intermediates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.3ClH/c1-2-9-10(8-3-6-12-7-4-8)14-15-11(9)13-5-1;;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,15);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZATYOFGYZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=CC=NC3=NN2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride
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3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride
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3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride
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3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride
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3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride
Reactant of Route 6
3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride

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